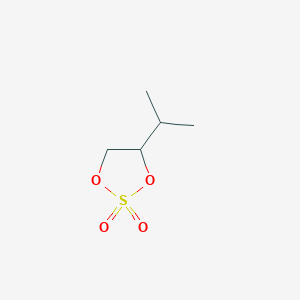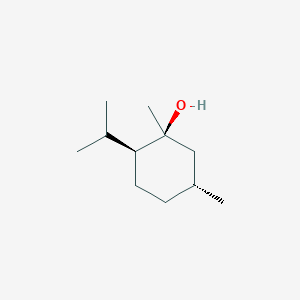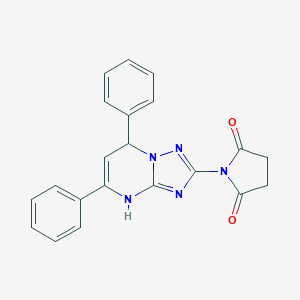
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide, abbreviated as DPTSP, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPTSP is a triazolopyrimidine derivative that has been synthesized through a multi-step process involving the reaction of various reagents.
作用机制
The mechanism of action of DPTSP involves its interaction with the catalytic site of PTPs. Specifically, DPTSP binds to the active site of PTPs and inhibits their activity by preventing the dephosphorylation of tyrosine residues on target proteins. This results in the modulation of various cellular processes that are regulated by PTP activity.
生化和生理效应
DPTSP has been shown to have various biochemical and physiological effects in vitro. Specifically, DPTSP has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Additionally, DPTSP has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
实验室实验的优点和局限性
One of the main advantages of using DPTSP in lab experiments is its ability to selectively inhibit PTP activity. This allows researchers to study the role of PTPs in various cellular processes without the confounding effects of other signaling pathways. Additionally, DPTSP has been shown to have low toxicity and high selectivity for PTPs, making it an ideal candidate for further research.
However, there are also some limitations associated with the use of DPTSP in lab experiments. Specifically, DPTSP has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the long-term effects of DPTSP on cellular processes are not well understood, and further research is needed to fully elucidate its mechanism of action.
未来方向
There are several potential future directions for research on DPTSP. One area of interest is the development of DPTSP derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the long-term effects of DPTSP on cellular processes and to identify potential therapeutic applications for this compound. Finally, the role of PTPs in various disease states, including cancer and autoimmune disorders, is an area of active research that may benefit from the use of DPTSP as a research tool.
合成方法
The synthesis of DPTSP involves a multi-step process that begins with the reaction of 4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylic acid with phenyl hydrazine to form 5-phenyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrazide. This intermediate product is then reacted with ethyl acetoacetate to form 5-phenyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate product with succinic anhydride to form DPTSP.
科学研究应用
DPTSP has potential applications in scientific research due to its ability to modulate the activity of certain proteins and enzymes. Specifically, DPTSP has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways. By inhibiting PTP activity, DPTSP may be able to modulate various cellular processes, including cell growth, differentiation, and apoptosis.
属性
CAS 编号 |
171668-01-2 |
|---|---|
产品名称 |
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide |
分子式 |
C21H17N5O2 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
1-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H17N5O2/c27-18-11-12-19(28)25(18)21-23-20-22-16(14-7-3-1-4-8-14)13-17(26(20)24-21)15-9-5-2-6-10-15/h1-10,13,17H,11-12H2,(H,22,23,24) |
InChI 键 |
DSNUKTQGSQVKBT-UHFFFAOYSA-N |
手性 SMILES |
C1CC(=O)N(C1=O)C2=NC3=NC(=CC(N3N2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
同义词 |
1-(2,4-diphenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-yl)pyr rolidine-2,5-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



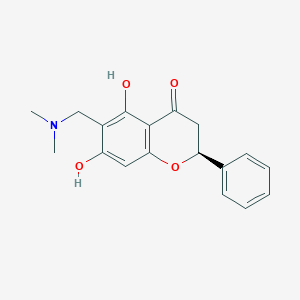
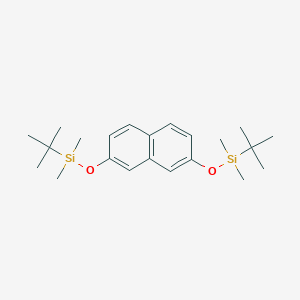
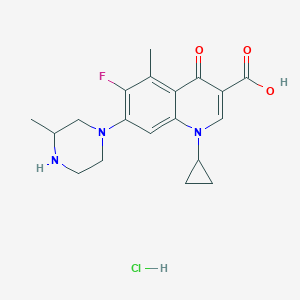
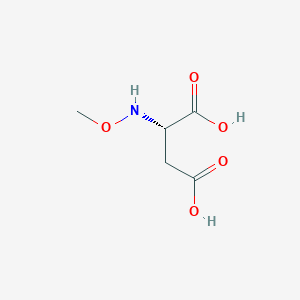

![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)
![2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B68779.png)
